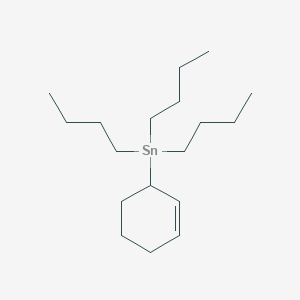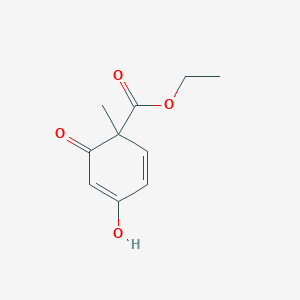
Clauszoline M
Overview
Description
Clauszoline M is one of the 7-oxygenated carbazole alkaloids, a class of compounds known for their complex molecular structures and potential biological activities. The synthesis of this compound, along with other related carbazole alkaloids, has been achieved through a convergent palladium-catalyzed approach. This method is notable for its efficiency and has been applied to synthesize other alkaloids such as clauszoline-K, 3-formyl-7-hydroxycarbazole, clausine N, and the anti-HIV active siamenol .
Synthesis Analysis
The synthesis of this compound and its analogs involves a palladium-catalyzed construction of the carbazole framework, which is a key step in the process. This approach allows for a short synthesis route compared to traditional methods. The palladium-catalyzed reaction is a cornerstone of this synthetic strategy, enabling the formation of the carbazole core with the desired oxygenation at the 7-position .
Molecular Structure Analysis
Carbazole alkaloids like this compound are characterized by a tricyclic structure that includes a nitrogen atom within the central ring. The oxygenation at the 7-position is a significant feature of this compound, which differentiates it from other carbazole alkaloids. The precise molecular structure of this compound is not detailed in the provided data, but it can be inferred that it shares the common carbazole scaffold with specific substituents that define its unique chemical identity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are centered around the formation of the carbazole nucleus. The palladium-catalyzed reaction likely involves the coupling of indole-based precursors or intermediates to construct the tricyclic framework. The specific reactions and conditions used to introduce the 7-oxygenation and other substituents are not described in the provided data but are crucial for the final structure of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the provided data. However, as a carbazole alkaloid, this compound is expected to exhibit properties typical of aromatic heterocycles, such as stability, potential biological activity, and the ability to participate in various chemical reactions. The oxygenation at the 7-position may influence its reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
- Clauszoline M, along with other carbazole alkaloids, has been a subject of interest in the field of organic chemistry for its synthesis and structural properties. The iron-mediated synthesis of various carbazole alkaloids, including clauszoline derivatives, highlights the potential of these compounds in the development of complex organic molecules (Krahl, Schmidt, Kataeva, & Knölker, 2013).
Biological Activities
- The study of this compound and related compounds has shown notable biological activities, particularly in anti-tumor effects. A specific study demonstrated that Clauszoline-I, a related compound, could induce cell cycle arrest in cancer cell lines, suggesting the potential of this compound in cancer research (Lin et al., 2012).
Potential in Antimicrobial and Antifungal Applications
- This compound and its derivatives have been evaluated for antimicrobial and antifungal activities, which is critical in the search for new therapeutic agents. The compounds isolated from Clausena excavata, including clauszoline J, have shown significant antimycobacterial and antifungal activities, indicating the potential of this compound in similar applications (Sunthitikawinsakul et al., 2003).
Mechanism of Action
Target of Action
Clauszoline M is a carbazole alkaloid that primarily targets the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B acts as a key negative regulator of insulin receptor, and uncontrolled activity of this enzyme is one of the main causes leading to insulin resistance .
Mode of Action
This compound interacts with PTP1B, potentially inhibiting its activity . This interaction may help regulate insulin signaling, thereby addressing insulin resistance.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By targeting PTP1B, this compound can potentially influence the regulation of insulin receptor activity, impacting the downstream effects of this pathway, such as glucose uptake and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potential regulation of insulin signaling due to its interaction with PTP1B . This could lead to improved insulin sensitivity and glucose metabolism, addressing issues related to insulin resistance . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is generally stable under normal conditions, but it may decompose under high temperatures, in the presence of oxygen, or under strong acidic or basic conditions . During handling and use, appropriate protective measures should be taken to avoid skin and eye contact, and the compound should be used in a well-ventilated area to avoid inhalation of dust or vapors .
properties
IUPAC Name |
2,8-dihydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPNSSMZXGKMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Clauszoline M and how was it elucidated?
A1: this compound possesses a carbazole core structure with distinct substituents. While the exact spectroscopic data is not provided in the abstracts, researchers employed various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its structure. These methods helped determine the compound's molecular formula and the arrangement of atoms within its structure [].
Q2: Does this compound exhibit any biological activity?
A2: While this compound itself was not the focus of the biological activity studies mentioned, other closely related furanone-coumarins isolated from Clausena excavata in the same study demonstrated inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests that this compound and its structural analogs might hold potential for further investigation into potential biological activities.
Q3: Has this compound been synthesized and are there other similar carbazole alkaloids?
A3: While the provided abstracts don't specifically mention the synthesis of this compound, they do describe the successful synthesis of other 2,8-dioxygenated carbazole alkaloids, namely carbalexin B, clausine A, and 2,8-dihydroxy-3-methylcarbazole []. This highlights the possibility of synthesizing this compound using similar palladium(II)-catalyzed oxidative cyclization reactions. The existence of structurally similar carbazole alkaloids further emphasizes the potential for exploring structure-activity relationships and potential biological applications within this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
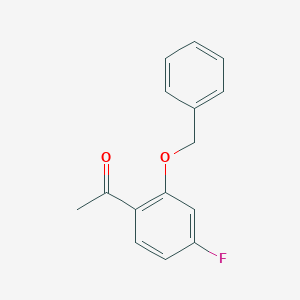
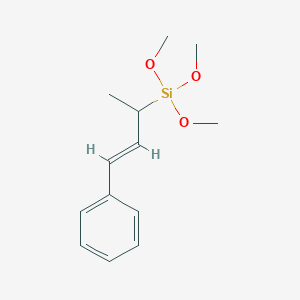



![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

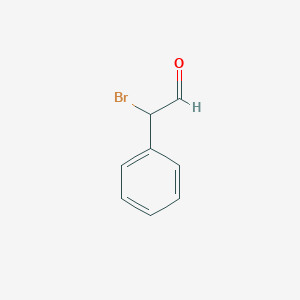
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
